

# Avanbulin Pharmacokinetic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avanbulin

CAS No.: 798577-91-0

[Get Quote](#)

Cat. No.: S548169

The pharmacokinetics of **avanbulin** have been evaluated following administration of its prodrug, **lisavanbulin**, via different routes and regimens. The table below summarizes key PK parameters from multiple clinical trials.

**Table 1: Summary of Avanbulin Pharmacokinetic Parameters from Clinical Studies**

| Study Description                     | Dosing Regimen                           | Dose                 | C <sub>max</sub> ~ (ng/mL) | AUC (h·ng/mL)                                      | Reference |
|---------------------------------------|------------------------------------------|----------------------|----------------------------|----------------------------------------------------|-----------|
| Phase 1, 48-hour IV Infusion [1]      | 48-hour IV, Days 1, 8, 15 (28-day cycle) | 70 mg/m <sup>2</sup> | 144                        | AUC~0-inf~: 8,580                                  | [1]       |
| Phase 2a, Oral (Solid Tumors) [2]     | Once-daily oral                          | 30 mg/day            | 147 (Cycle 1, Day 1)       | AUC~0-inf~: 1,575 (Cycle 1, Day 1)                 | [2]       |
| Phase 1, Oral + Radiotherapy [3]      | Once-daily oral with radiotherapy        | 15 mg/day            | Not Reported               | Increased dose-proportionally from 4 to 15 mg      | [3]       |
| Phase 2a, 48-hour IV (GBM Cohort) [4] | 48-hour IV, Days 1, 8, 15 (28-day cycle) | 70 mg/m <sup>2</sup> | Not Specifically Reported  | Achieved ~2x higher exposure vs. 2-h infusion RP2D | [4]       |

## Key Findings:

- **Route of Administration:** The **oral bioavailability** of **avanbulin** from lis**avanbulin** capsules is high, estimated to be over **80%** [1].
- **Infusion Time:** Changing the IV infusion from 2 hours to 48 hours allowed for higher overall drug exposure (AUC) while avoiding the high peak concentrations (C $\sim$ max $\sim$ ) associated with vascular toxicity [4] [1].
- **Dose Proportionality:** For oral administration, **avanbulin** exposure (C $\sim$ max $\sim$  and AUC) increased in a relatively dose-proportional manner across the tested dose ranges (e.g., from 15 mg to 30 mg) [2].

## Detailed Experimental Protocols

Here, we detail the standard operating procedures for pharmacokinetic assessment as implemented in clinical trials for lis**avanbulin**/**avanbulin**.

### Protocol 1: Pharmacokinetic Sampling for Oral Lis**avanbulin** Administration

This protocol is adapted from studies investigating continuous daily oral dosing [3] [2].

**1.1 Objective** To characterize the single-dose and steady-state pharmacokinetics of **avanbulin** following oral administration of lis**avanbulin** in patients.

#### 1.2 Materials

- **Investigation Product:** Lis**avanbulin** hard capsules (1 mg or 5 mg strength).
- **Subjects:** Patients with advanced solid tumors or recurrent glioblastoma.
- **Key Supplies:** Blood collection tubes (K2EDTA), refrigerated centrifuge, access to a validated LC-MS/MS system.

#### 1.3 Procedure

- **Pre-Dose:** Patients should fast overnight before dosing.
- **Dosing:** Administer the prescribed daily dose of lis**avanbulin** orally with 240 mL of water.
- **Blood Sampling:** Collect venous blood samples at the following time points relative to dosing:
  - **On Cycle 1 Day 1 and Cycle 2 Day 1:** Pre-dose (0 h), 0.5 h, 1 h, 2 h, 4 h, 6 h, and 24 h post-dose.
  - **Sample Handling:** Centrifuge blood samples to separate plasma immediately after collection and store frozen at -20°C or below until analysis.

- **Bioanalysis:** Quantify plasma concentrations of both lis**avanbulin** and its active metabolite, **avanbulin**, using a **validated liquid chromatography with tandem mass spectrometry (LC-MS/MS)** method [3] [2].

## 1.4 Data Analysis

- Calculate the following PK parameters for **avanbulin** using non-compartmental analysis (e.g., with Phoenix WinNonlin):
  - Maximum observed plasma concentration ( $C_{\text{max}}$ )
  - Time to  $C_{\text{max}}$  ( $T_{\text{max}}$ )
  - Area under the plasma concentration-time curve from time zero to the last measurable concentration ( $AUC_{0-\text{last}}$ ) and extrapolated to infinity ( $AUC_{0-\infty}$ )
  - Terminal elimination half-life ( $T_{1/2}$ )

The workflow for this protocol is outlined below.



Click to download full resolution via product page

## Protocol 2: Pharmacokinetic Sampling for 48-Hour Intravenous Lisavanbulin Infusion

This protocol is adapted from studies investigating prolonged IV infusion to maximize drug exposure while mitigating C<sub>max</sub>-dependent toxicity [4] [1].

**2.1 Objective** To characterize the pharmacokinetics of **avanbulin** during and following a 48-hour continuous intravenous infusion of lis**avanbulin**.

### 2.2 Materials

- **Investigation Product:** Lis**avanbulin** solution for IV infusion.
- **Subjects:** Patients with advanced solid tumors or recurrent glioblastoma.
- **Key Supplies:** Elastomeric pump (e.g., Baxter models 2C4711K or 2C4009K), implantable venous access system, blood collection tubes (K2EDTA), refrigerated centrifuge, access to a validated LC-MS/MS system.

### 2.3 Procedure

- **Drug Administration:** Administer lis**avanbulin** via a **48-hour continuous IV infusion** using an elastomeric pump and an implantable venous access system. The recommended phase 2 dose is **70 mg/m<sup>2</sup>** [4] [1].
- **Infusion Schedule:** Dosing is typically on Days 1, 8, and 15 of a 28-day treatment cycle.
- **Blood Sampling:** For a thorough PK profile, schedule blood draws as follows during the first cycle:
  - **During Infusion:** Pre-dose (0 h), and at 4 h, 24 h, and 48 h after the start of infusion.
  - **Post-Infusion:** 30 minutes, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h after the end of the 48-hour infusion.
  - **Trough Levels:** Pre-dose on subsequent infusion days (e.g., Day 8, Day 15) can be used to assess trough concentrations.
- **Sample Handling & Analysis:** Centrifuge blood samples to separate plasma and store frozen. Analyze using a **validated LC-MS/MS** method for lis**avanbulin** and **avanbulin** [1].

The workflow for this protocol is outlined below.



Click to download full resolution via product page

## Critical Considerations for Application

- **Toxicity Management:** The primary dose-limiting toxicities (DLTs) for lisavanbulin are neurological (gait disturbance) and vascular (myocardial injury), which are C~max~-driven [5]. The 48-hour infusion regimen was specifically designed to lower C~max~ and mitigate these risks while achieving higher AUC, which is linked to anti-proliferative efficacy [1].
- **Patient Selection:** Clinical trials often excluded patients with pre-existing conditions that could increase the risk of these toxicities, such as peripheral neuropathy  $\geq$  Grade 2, uncontrolled hypertension, or significant cardiac disease [4] [5].
- **Bioanalytical Specificity:** The LC-MS/MS method must be able to independently quantify both the prodrug (lisavanbulin) and the active metabolite (avanbulin) to accurately define the PK profile of each entity.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A Phase 1 study of BAL101553, a novel tumor checkpoint ... [[link.springer.com](https://link.springer.com)]
2. A phase 1/2a dose-finding study and biomarker assessment of ... [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
3. Lisavanbulin (BAL101553), a novel microtubule inhibitor, plus ... [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
4. Safety and anti-tumor activity of lisavanbulin administered ... [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
5. Phase 1/2a trial of intravenous BAL101553, a novel ... [[nature.com](https://nature.com)]

To cite this document: Smolecule. [Avanbulin Pharmacokinetic Data Summary]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548169#avanbulin-pharmacokinetics-analysis>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com